molecular formula C9H9NO B1609979 3-hydroxy-2-phenylpropanenitrile CAS No. 52923-48-5

3-hydroxy-2-phenylpropanenitrile

Cat. No.: B1609979
CAS No.: 52923-48-5
M. Wt: 147.17 g/mol
InChI Key: CECSYCICKOFJJS-UHFFFAOYSA-N
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Description

3-Hydroxy-2-phenylpropanenitrile is an organic compound with the molecular formula C9H9NO It is a nitrile derivative characterized by the presence of a hydroxyl group and a phenyl group attached to a propanenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxy-2-phenylpropanenitrile can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with hydrogen cyanide in the presence of a base, followed by hydrolysis. Another method includes the use of oxynitrilase enzymes to catalyze the addition of hydrogen cyanide to benzaldehyde, forming the desired product under mild conditions .

Industrial Production Methods: Industrial production of this compound often employs enzymatic synthesis due to its efficiency and selectivity. The use of biocatalysts such as oxynitrilase from almond meal or Hevea brasiliensis has been optimized for large-scale production .

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form corresponding ketones or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Thionyl chloride or phosphorus tribromide for converting the hydroxyl group to halides.

Major Products:

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: 3-Amino-2-phenylpropanenitrile.

    Substitution: 3-Halo-2-phenylpropanenitrile derivatives.

Scientific Research Applications

3-Hydroxy-2-phenylpropanenitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-hydroxy-2-phenylpropanenitrile involves its reactivity with nucleophiles and electrophiles. The hydroxyl group can participate in hydrogen bonding and nucleophilic attacks, while the nitrile group can undergo nucleophilic addition reactions. These interactions facilitate the compound’s role in various chemical transformations and biological processes .

Comparison with Similar Compounds

Uniqueness: 3-Hydroxy-2-phenylpropanenitrile is unique due to the presence of both a hydroxyl and a nitrile group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

IUPAC Name

3-hydroxy-2-phenylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c10-6-9(7-11)8-4-2-1-3-5-8/h1-5,9,11H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CECSYCICKOFJJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70451606
Record name 3-HYDROXY-2-PHENYLPROPIONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52923-48-5
Record name 3-HYDROXY-2-PHENYLPROPIONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxy-2-phenylpropionitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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